molecular formula C3H2Na2O2S3 B14402966 Disodium;2-sulfidocarbothioylsulfanylacetate CAS No. 86932-91-4

Disodium;2-sulfidocarbothioylsulfanylacetate

Cat. No.: B14402966
CAS No.: 86932-91-4
M. Wt: 212.2 g/mol
InChI Key: XMRNOCIHYZJBCZ-UHFFFAOYSA-L
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Description

Disodium;2-sulfidocarbothioylsulfanylacetate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of sulfur atoms in its molecular structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-sulfidocarbothioylsulfanylacetate typically involves the reaction of carbon disulfide with sodium hydroxide, followed by the addition of an appropriate organic substrate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:

    Reaction of Carbon Disulfide with Sodium Hydroxide: This step forms sodium dithiocarbonate.

    Addition of Organic Substrate: The organic substrate reacts with sodium dithiocarbonate to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-sulfidocarbothioylsulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfones.

    Reduction: Reduction reactions can convert it into thiols or disulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous or organic solvents, depending on the reaction type.

Major Products

    Oxidation Products: Sulfonates, sulfones.

    Reduction Products: Thiols, disulfides.

    Substitution Products: Various organosulfur compounds.

Scientific Research Applications

Disodium;2-sulfidocarbothioylsulfanylacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organosulfur compounds.

    Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing biomolecules.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of disodium;2-sulfidocarbothioylsulfanylacetate involves its interaction with molecular targets containing reactive sulfur groups. It can modulate redox reactions and influence the activity of enzymes involved in sulfur metabolism. The pathways affected by this compound include:

    Redox Regulation: Modulation of oxidative and reductive processes.

    Enzyme Inhibition: Inhibition of enzymes that rely on thiol groups for their activity.

Comparison with Similar Compounds

Disodium;2-sulfidocarbothioylsulfanylacetate can be compared with other organosulfur compounds such as:

    Sodium Sulfinate: Similar in structure but differs in reactivity and applications.

    Sodium Thiosulfate: Used in different industrial applications, particularly in photography and water treatment.

    Sodium Dithiocarbamate: Known for its use in agriculture as a fungicide.

Uniqueness

The uniqueness of this compound lies in its versatile reactivity and potential applications across multiple scientific disciplines. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

86932-91-4

Molecular Formula

C3H2Na2O2S3

Molecular Weight

212.2 g/mol

IUPAC Name

disodium;2-sulfidocarbothioylsulfanylacetate

InChI

InChI=1S/C3H4O2S3.2Na/c4-2(5)1-8-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2

InChI Key

XMRNOCIHYZJBCZ-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])SC(=S)[S-].[Na+].[Na+]

Origin of Product

United States

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